molecular formula C17H22O4 B1238175 Tulipinolide CAS No. 24164-12-3

Tulipinolide

Cat. No. B1238175
CAS RN: 24164-12-3
M. Wt: 290.4 g/mol
InChI Key: UPNVKIZABMRHNR-DUUXJKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tulipinolide is a germacranolide based on a 2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl skeleton. It has a role as an allergen and a metabolite.

Scientific Research Applications

Antitumor Properties

Tulipinolide has been identified as a cytotoxic substance with potential antitumor properties. In research conducted on Liriodendron tulipifera L., this compound was isolated as an active constituent exhibiting significant activity against the KB cell culture, suggesting its potential in cancer treatment (Doskotch & El-Feraly, 1969).

Plant Growth Inhibitory Activity

Another study explored the plant growth inhibitory activity of this compound, extracted from Conocephalum conicum. This compound demonstrated significant inhibitory activity toward the germination and growth of rice roots, indicating its utility in agricultural and botanical research (Asakawa & Takemoto, 1979).

Apoptotic Agent in Cancer Research

This compound has also been studied for its potential as an apoptotic agent for human glioblastoma. Research indicates that derivatives of the tulip tree, containing this compound, exhibit significant toxicity on human tumor cells, including glioblastoma multiforme cell lines. This opens avenues for its application in developing anticancer drugs (Quassinti et al., 2019).

Antiplasmodial Activity

In addition, this compound has been associated with antiplasmodial activity, supporting the historical use of Liriodendron tulipifera as an antimalarial remedy. The isolation of this compound in studies suggests its potential role in developing treatments against malaria (Graziose et al., 2011).

properties

CAS RN

24164-12-3

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate

InChI

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15+,16+/m0/s1

InChI Key

UPNVKIZABMRHNR-DUUXJKDPSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2

SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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